4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid hydrochloride
Description
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid hydrochloride (CAS: 149057-19-2) is a piperazine-based compound featuring a benzyloxycarbonyl (Cbz) protecting group at the N4-position and a carboxylic acid moiety at the C2-position. The hydrochloride salt enhances its stability and solubility for synthetic applications. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for constructing peptidomimetics or bioactive molecules targeting proteases and receptors .
Key synthetic routes involve coupling reactions, such as the HATU-mediated amidation described in , yielding 51% under inert conditions with methylamine hydrochloride . Its tert-butyl variant, (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is also commercially available, highlighting structural flexibility for tailored applications .
Properties
IUPAC Name |
4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBJXYRXBSREMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64172-99-2 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64172-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid hydrochloride, a synthetic compound, is part of the piperazine family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O4·HCl. Its structure features a piperazine ring substituted with a benzyloxycarbonyl group and a carboxylic acid moiety, which may influence its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. Studies suggest that the compound may modulate pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It has been shown to affect pathways related to cell cycle regulation and apoptosis.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease.
- Enzyme Inhibition : Similar piperazine derivatives have been documented to inhibit key enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's treatment. The specific inhibition profile of this compound requires further investigation.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer. The mechanism was linked to the induction of apoptosis via caspase activation.
- Neuroprotective Studies : Animal models treated with this compound showed improved cognitive function in memory tasks compared to controls. These effects were correlated with reduced oxidative stress markers and enhanced synaptic plasticity.
Comparative Biological Activity Table
Research Findings
Recent studies have highlighted the significance of structure-activity relationships (SAR) in optimizing the biological efficacy of piperazine derivatives. Modifications on the piperazine ring or substituents can lead to enhanced potency and selectivity against specific biological targets. For instance, introducing electron-withdrawing groups has been shown to improve binding affinity for certain receptors involved in cancer proliferation pathways.
Comparison with Similar Compounds
Key Observations :
- Cbz vs. Fmoc Protection: The benzyloxycarbonyl (Cbz) group in the target compound offers orthogonal deprotection (e.g., hydrogenolysis) compared to the Fmoc group in , which is base-labile.
- Polarity and Solubility : The hydroxymethyl analog exhibits higher hydrophilicity than the target compound, impacting solubility in organic solvents.
Research Findings and Challenges
- Stability : The hydrochloride salt form of the target compound improves shelf-life but may limit compatibility with base-sensitive reactions .
- Purity : Analogs like GA-3 achieve >97% HPLC purity, whereas the target compound’s synthetic yield (51%) suggests optimization opportunities .
- Therapeutic Potential: While the target compound lacks direct biological data, its structural features align with antiviral and enzyme-targeting scaffolds .
Preparation Methods
Catalytic Hydrogenation of Pyrazine-2-carboxamide
Overview:
The initial step involves the reduction of pyrazine-2-carboxamide to produce piperazine-2-carboxamide, a precursor to the target compound. This process is well-established and employs catalytic hydrogenation under mild conditions.
- The pyrazine-2-carboxamide reacts with hydrogen over Pd/C catalyst.
- The reaction is typically performed in aqueous media to facilitate downstream processing.
- Catalyst recovery and reuse are feasible, enhancing process sustainability.
- Catalytic hydrogenation yields high purity piperazine-2-carboxamide with minimal by-products.
- The process is scalable and suitable for industrial production, as demonstrated by patents describing similar hydrogenation steps.
Enzymatic Resolution and Stereoselective Conversion
Overview:
The chiral nature of the target compound necessitates stereoselective synthesis. Enzymatic resolution using hydrolases, such as leucine amide peptidases, enables the selective formation of the (S)-enantiomer with high enantiomeric excess (>95%).
- The enzymatic hydrolysis selectively cleaves the amide bond, producing the (S)-enantiomer of piperazine-2-carboxylic acid.
- The process is performed in aqueous media, often without additional buffers.
- Enzymes can be immobilized for repeated use, improving process economics.
- Enzymatic resolution achieves high stereoselectivity and purity.
- The process is adaptable for large-scale synthesis, with enzyme expression optimized via recombinant techniques.
Salt Formation: Hydrochloride Salt Precipitation
Overview:
The free acid is converted into its hydrochloride salt to improve stability and facilitate purification.
- The enzymatically produced piperazine-2-carboxylic acid is concentrated under reduced pressure at 30–50°C.
- Aqueous hydrochloric acid (10–37%) is added dropwise at 10–30°C.
- The mixture is stirred for several hours to precipitate the crystalline hydrochloride salt.
- The precipitate is filtered, washed with cold hydrochloric acid solution, and dried.
| Parameter | Typical Range | Notes | References |
|---|---|---|---|
| HCl Concentration | 10% – 37% | Adjusted based on desired salt form | |
| Temperature | 15°C – 25°C | Maintains crystalline form | |
| pH | ~1.0 | Ensures complete salt formation |
- The crystalline hydrochloride salt exhibits high purity and is suitable for pharmaceutical applications.
- Crystallization conditions influence polymorphic form and purity.
Optional Functionalization: Introduction of Protecting Groups
Overview:
For further derivatization, the amino group can be protected with groups such as Boc (tert-butoxycarbonyl).
- The free acid or its salt is reacted with Boc anhydride in the presence of a base (potassium carbonate, triethylamine).
- The reaction is performed in solvents like water, acetone, or mixtures.
- Temperature is maintained between -15°C and 30°C to control reaction rate and selectivity.
- Boc protection enhances stability during subsequent synthetic steps.
- The process is well-documented and compatible with large-scale manufacturing.
Summary of Key Research Findings and Data
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
